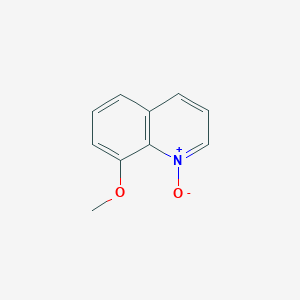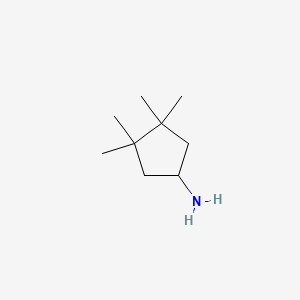
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide
Übersicht
Beschreibung
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide is an organic compound with a distinct structural framework that comprises a phenylethyl group and a dihydrobenzodioxine ring. This compound's unique arrangement and functional groups suggest a range of potential chemical reactivity and biological interactions, positioning it as an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide often begins with the preparation of the dihydrobenzodioxine ring, followed by the introduction of the phenylethyl group and the subsequent formylation and amidation. This process involves several steps:
Formation of the Dihydrobenzodioxine Ring: : Starting with catechol, an acetalization reaction in the presence of an acid catalyst can form the dihydrobenzodioxine structure.
Introduction of the Phenylethyl Group: : Utilizing a Friedel-Crafts alkylation, the phenylethyl group is attached to the ring system.
Formylation: : Via a Vilsmeier-Haack reaction, a formyl group is introduced at the appropriate position on the ring.
Amidation: : Finally, the carboxylic acid derivative is treated with an amine to form the desired carboxamide.
Industrial Production Methods
The industrial production of this compound would scale up the aforementioned synthetic routes, ensuring rigorous control over reaction conditions to achieve high yields and purity. Use of continuous flow chemistry and automated systems may enhance efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the formyl group, which can be converted into a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: : The formyl group can be reduced to an alcohol by reagents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can occur, where substituents on the benzodioxine ring are replaced under the influence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Chlorine, bromine, sulfuric acid.
Major Products Formed
Oxidation: : Carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide has been of significant interest in multiple research areas:
Chemistry: : Used as an intermediate in synthesizing more complex organic molecules and investigating reaction mechanisms.
Biology: : Studied for its potential interactions with biological molecules and receptors, aiding in understanding its bioactivity.
Medicine: : Explored for its possible pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: : Utilized in material sciences for developing new polymers or as a precursor for novel industrial chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects can vary depending on the context. Generally, its interaction with specific molecular targets involves the phenylethyl and dihydrobenzodioxine groups:
Molecular Targets: : May include enzymes, receptors, and other protein structures.
Pathways Involved: : Could involve inhibition or activation of enzymatic pathways, alteration of receptor binding, or modification of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide stands out due to its unique structural configuration. Comparatively, compounds such as:
N-(1(S)-Phenylethyl)-5-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide
N-(1(R)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(S)-carboxamide: have slight variations in their molecular structure, altering their reactivity and bioactivity profiles. The presence of the different functional groups and stereochemistry can significantly impact their overall behavior and applications.
There you have it—a deep dive into this compound! Intriguing stuff, isn't it?
Eigenschaften
IUPAC Name |
(2R)-6-formyl-N-[(1S)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(14-5-3-2-4-6-14)19-18(21)17-11-22-16-9-13(10-20)7-8-15(16)23-17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUKABJXKKWHS-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2COC3=C(O2)C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2COC3=C(O2)C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde](/img/structure/B3253763.png)


![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)

![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
